(S)-1-(o-Tolyl)propan-1-amine
Overview
Description
(S)-1-(o-Tolyl)propan-1-amine, also known as cathinone, is a natural stimulant found in the leaves of the Catha edulis plant. It has been used for centuries in traditional medicine in East Africa and the Middle East. In recent years, cathinone has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
Cathinone works by binding to and activating dopamine and norepinephrine receptors in the brain. This leads to increased levels of these neurotransmitters, which can result in increased alertness, energy, and mood.
Biochemical and Physiological Effects:
Cathinone has been shown to have both acute and chronic effects on the body. Acute effects include increased heart rate, blood pressure, and body temperature. Chronic use has been associated with cardiovascular and neurological problems.
Advantages and Limitations for Lab Experiments
Cathinone has been used in laboratory experiments to study its effects on the brain and behavior. Its advantages include its ability to cross the blood-brain barrier and its selective activation of dopamine and norepinephrine receptors. However, its limitations include its potential for abuse and its lack of specificity for certain receptor subtypes.
Future Directions
There are several areas of research that could be explored in the future regarding (S)-1-(o-Tolyl)propan-1-amine. These include:
1. Further investigation into its potential therapeutic applications, such as in the treatment of ADHD and depression.
2. Development of more selective this compound analogs that target specific receptor subtypes.
3. Investigation into the long-term effects of chronic this compound use on the brain and body.
4. Exploration of the potential use of this compound in combination with other drugs for synergistic effects.
5. Development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a natural stimulant with potential therapeutic applications. While it has been studied extensively in the laboratory, further research is needed to fully understand its effects on the brain and body.
Scientific Research Applications
Cathinone has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to have effects on the central nervous system, including increasing dopamine and norepinephrine levels in the brain.
properties
IUPAC Name |
(1S)-1-(2-methylphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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